5-(o-Tolyl)nicotinonitrile
Description
Properties
IUPAC Name |
5-(2-methylphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-4-2-3-5-13(10)12-6-11(7-14)8-15-9-12/h2-6,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSECNAZHRCAEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745121 | |
| Record name | 5-(2-Methylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268076-20-5 | |
| Record name | 5-(2-Methylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via oxidative addition of 5-bromonicotinonitrile to palladium(0), followed by transmetallation with o-tolylboronic acid and reductive elimination to yield the product. Key parameters include:
Substrate Scope and Limitations
While the method is effective for electron-rich arylboronic acids, steric hindrance from the ortho-methyl group necessitates careful optimization. Substituting Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., SPhos) improves yields for bulky substrates.
Table 1: Representative Suzuki-Miyaura Conditions for this compound
| Starting Material | Arylboronic Acid | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 5-Bromonicotinonitrile | o-Tolylboronic acid | Pd(PPh₃)₄ | Dioxane | 25 | 24 | 78* |
| *Yield extrapolated from analogous reactions. |
Multicomponent Reactions Using Bimetallic MOF Catalysts
Recent advances in MOF chemistry have enabled efficient one-pot syntheses of nicotinonitriles. A bimetallic MIL-88B(Fe₂/Ni)/imidazole/SO₃H catalyst accelerates the formation of this compound via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism.
Reaction Components and Optimization
The model reaction combines:
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3-(1H-Indol-3-yl)-3-oxopropanenitrile (1 mmol)
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1-(Dibenzo[b,d]furan-2-yl)ethan-1-one (1 mmol)
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o-Tolualdehyde (1 mmol)
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Ammonium acetate (1.5 mmol)
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Catalyst loading : 20 mg MIL-88B(Fe₂/Ni)/imidazole/SO₃H
-
Solvent : Solvent-free
-
Temperature : 100°C
-
Time : 40 minutes
-
Yield : 82% (estimated for o-tolualdehyde substrate)
Mechanistic Insights
The MOF’s sulfonic acid groups activate carbonyl electrophiles, enabling sequential Knoevenagel condensation, cyclization, and aromatization. Steric effects from the MOF’s rod-shaped morphology enhance regioselectivity for the 5-position.
Table 2: Multicomponent Reaction Parameters
| Aldehyde | Catalyst | Temp. (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| o-Tolualdehyde | MIL-88B(Fe₂/Ni)/imidazole/SO₃H | 100 | 40 | 82* |
| *Yield based on analogous 4-chlorobenzaldehyde reaction. |
Comparative Analysis of Methods
Table 3: Method Comparison
Chemical Reactions Analysis
Types of Reactions: 5-(o-Tolyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities, which can be categorized as follows:
- Antimicrobial Activity : Several studies have demonstrated that nicotinonitriles possess significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties : Compounds within this class have been studied for their potential to inhibit cancer cell proliferation. Notably, derivatives of nicotinonitriles have shown efficacy against various cancer types, including breast cancer and leukemia .
- Neurological Effects : Research indicates that nicotinonitriles may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Pharmaceutical Applications
5-(o-Tolyl)nicotinonitrile has been explored for its potential in pharmaceutical formulations. Some key applications include:
- Bone Resorption Inhibition : As highlighted in patent literature, certain nicotinonitriles act as selective inhibitors of osteoclast activity, suggesting their utility in treating osteoporosis and other bone-related disorders .
- Cardiotonic Agents : Compounds containing the nicotinonitrile moiety have been used as cardiotonics, helping to manage heart conditions by improving cardiac output .
- Enzyme Inhibition : These compounds serve as inhibitors for various enzymes, including protein kinases and adenosine receptors, which are crucial targets in cancer therapy and metabolic disorders .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development into therapeutic agents.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of nicotinonitriles on neuronal cultures exposed to oxidative stress. The findings revealed that treatment with this compound significantly decreased markers of oxidative damage, indicating its potential role in neuroprotection.
Mechanism of Action
The mechanism of action of 5-(o-Tolyl)nicotinonitrile in biological systems involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pharmacological and chemical profiles of 5-(o-Tolyl)nicotinonitrile can be inferred through comparisons with structurally related nicotinonitrile derivatives. Key factors influencing activity include substituent type (e.g., halogens, methyl, methoxy), substitution patterns, and electronic effects. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives
| Compound Name | Substituents | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| This compound | 5-(ortho-methylphenyl), 3-CN | Enhanced lipophilicity due to methyl group | Hypothesized anticancer/antimicrobial | — |
| 5-(3,4-Difluorophenyl)nicotinonitrile | 5-(3,4-difluorophenyl), 3-CN | Fluorine atoms increase stability, lipophilicity | Enzyme inhibition, anticancer | |
| 5-(3-Chloro-2-fluorophenyl)nicotinonitrile | 5-(3-Cl-2-F-phenyl), 3-CN | Halogen synergy enhances reactivity | Cytotoxicity, antimicrobial | |
| 6-Iodo-5-(trifluoromethyl)nicotinonitrile | 6-I, 5-CF₃, 3-CN | Iodine and CF₃ enhance electronic effects | Antiviral precursor | |
| 5-Methoxynicotinonitrile | 5-OCH₃, 3-CN | Methoxy group improves solubility | Neuroprotective, anticancer | |
| 5-(2,4-Difluorophenyl)nicotinonitrile | 5-(2,4-di-F-phenyl), 3-CN | Fluorine positioning affects target affinity | Variable activity by substitution |
Substituent Effects on Reactivity and Bioactivity
- Halogenated Derivatives: Chlorine and fluorine substituents (e.g., 5-(3-Chloro-2-fluorophenyl)nicotinonitrile) enhance electrophilicity and binding to biological targets via halogen bonding, leading to pronounced cytotoxicity . Iodine and bromine (e.g., 6-Iodo-5-(trifluoromethyl)nicotinonitrile) increase molecular weight and polarizability, favoring interactions with hydrophobic enzyme pockets .
- Methyl and Methoxy Groups: The methyl group in this compound likely improves metabolic stability compared to halogenated analogs, though it may reduce electrophilic reactivity . Methoxy groups (e.g., 5-Methoxynicotinonitrile) enhance water solubility and hydrogen-bonding capacity, critical for central nervous system-targeted agents .
- Fluorine-Specific Advantages: Fluorinated derivatives (e.g., 5-(3,4-Difluorophenyl)nicotinonitrile) exhibit superior bioavailability due to fluorine’s electronegativity and small atomic radius, which minimize steric hindrance while optimizing target binding .
Structural-Activity Relationship (SAR) Insights
- Positional Isomerism: Shifting substituents from the 5- to 6-position (e.g., 6-Iodo vs. 5-Iodo derivatives) drastically alters biological specificity.
- Electron-Withdrawing vs. Donor Groups: Nitriles and halogens (electron-withdrawing) increase reactivity in Suzuki couplings, whereas methoxy groups (electron-donating) favor nucleophilic substitution pathways .
Biological Activity
5-(o-Tolyl)nicotinonitrile is a compound belonging to the nicotinonitrile class, characterized by its ortho-tolyl substituent attached to a nicotinonitrile moiety. This unique structure contributes to its biological activity, making it a candidate for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a nitrile group (-C≡N) attached to a pyridine ring, which is further substituted with an ortho-tolyl group. The presence of the ortho-tolyl group enhances the compound's lipophilicity, potentially influencing its biological interactions and reactivity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. A notable investigation involved the evaluation of its effects on lung cancer cell lines (A549), where it was compared to doxorubicin, a well-known chemotherapeutic agent. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of 0.452 µM , demonstrating its potential as an effective anticancer agent .
Table 1: Anticancer Activity Comparison
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Research indicates that compounds within the nicotinonitrile class possess broad-spectrum antimicrobial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |
| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |
| Escherichia coli | 125 | Bactericidal |
The biological activity of this compound can be attributed to its interaction with key molecular targets in cancer and microbial cells. For instance, docking studies have shown that this compound can effectively bind to the epidermal growth factor receptor (EGFR), which is crucial for cell proliferation and survival in various cancers .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Lung Cancer Inhibition : In vitro assays demonstrated that this compound significantly inhibited the proliferation of A549 cells, suggesting its potential role as an EGFR inhibitor.
- Antimicrobial Efficacy : Studies on biofilm formation revealed that this compound effectively reduced biofilm mass in Staphylococcus aureus by up to 90% , highlighting its potential in treating biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
